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Compound of Interest

Compound Name:
2-(3-Bromophenoxy)propanoic

acid

CAS No.: 41183-67-9

Cat. No.: B1330822

Get Quote

2-(3-Bromophenoxy)propanoic acid is a carboxylic acid derivative that serves as a crucial

building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its

precise chemical structure, featuring a brominated aromatic ring and a chiral center,

necessitates rigorous analytical oversight to ensure identity, purity, and stability throughout the

drug development lifecycle. The presence of impurities or degradants can significantly impact

the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and validated protocols for the

analysis of 2-(3-Bromophenoxy)propanoic acid. We will delve into the core analytical

techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass

Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The

methodologies are designed to be robust and self-validating, grounded in the principles of the

International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory

compliance.[1][2][3] This document is intended for researchers, analytical scientists, and quality

control professionals who require reliable and reproducible methods for the characterization of

this important chemical entity.
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Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for method development.

The key physicochemical characteristics of 2-(3-Bromophenoxy)propanoic acid are

summarized below.

Property Value Source

IUPAC Name
2-(3-bromophenoxy)propanoic

acid
N/A

Molecular Formula C₉H₉BrO₃ PubChem[4]

Molecular Weight 245.07 g/mol PubChem[4]

CAS Number 120933-87-9 N/A

Appearance White to off-white solid N/A

Solubility

Soluble in methanol,

acetonitrile, DMSO; sparingly

soluble in water

N/A

Note: Some properties are typical for compounds of this class and may vary based on purity

and crystalline form.

High-Performance Liquid Chromatography (HPLC):
Quantitative Purity and Stability Analysis
Principle of the Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

is the cornerstone technique for quantifying 2-(3-Bromophenoxy)propanoic acid and its

potential impurities. The separation is based on the differential partitioning of the analyte and

related substances between a nonpolar stationary phase (typically C18) and a polar mobile

phase. The carboxylic acid moiety of the analyte is ionizable; therefore, controlling the mobile

phase pH with a buffer is critical. This ensures the analyte is in a single, non-ionized form,

leading to consistent retention times and sharp, symmetrical peak shapes. A UV detector is

employed for detection, as the bromophenyl group acts as a strong chromophore.
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Experimental Protocol: Stability-Indicating RP-HPLC
Method
This protocol is designed to be a starting point for a stability-indicating assay, capable of

separating the main compound from its degradation products.

1.1.1 Instrumentation and Materials:

HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat,

and a UV-Vis or Photodiode Array (PDA) detector.

Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate

Monobasic (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Water (HPLC grade or ultrapure).

Reference Standard: Well-characterized 2-(3-Bromophenoxy)propanoic acid.

1.1.2 Chromatographic Conditions:
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Parameter Condition Rationale

Mobile Phase A
0.02 M KH₂PO₄ buffer, pH

adjusted to 3.0 with H₃PO₄

The buffer at pH 3.0

suppresses the ionization of

the carboxylic acid (pKa ~4-5),

ensuring good retention and

peak shape on the C18

column.

Mobile Phase B Acetonitrile

The organic modifier used to

elute the analyte from the

nonpolar stationary phase.

Gradient Elution

0-20 min: 30% to 80% B; 20-

25 min: 80% B; 25.1-30 min:

30% B

A gradient is employed to

ensure elution of the main

analyte with a reasonable

retention time while also

separating more nonpolar

impurities that may be present.

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, providing a

good balance between

analysis time and separation

efficiency.

Column Temperature 30 °C

Maintaining a constant

temperature ensures

reproducible retention times.

Detection Wavelength 225 nm

This wavelength provides high

sensitivity for the bromophenyl

chromophore. A PDA detector

can be used to assess peak

purity.

Injection Volume 10 µL
A typical injection volume to

avoid column overloading.

1.1.3 Solution Preparation:
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Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm

membrane filter.

Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100

mL volumetric flask. Dissolve and dilute to volume with the diluent.

Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL

volumetric flask. Dissolve and dilute to volume with the diluent.

Workflow for HPLC Analysis
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Caption: Workflow for RP-HPLC analysis of 2-(3-Bromophenoxy)propanoic acid.

Method Validation: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for the

intended purpose.[2][5] The protocol described must be validated according to ICH Q2(R2)
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guidelines to ensure its trustworthiness.[1][5]
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Validation Parameter Acceptance Criteria Purpose

Specificity

The analyte peak is free from

interference from placebo,

impurities, and degradants.

Peak Purity Index > 0.995

(PDA).

To ensure the signal measured

is only from the analyte of

interest.

Linearity

R² ≥ 0.999 over a range of 50-

150% of the nominal

concentration.

To demonstrate a proportional

relationship between

concentration and detector

response.

Accuracy
80-120% recovery for impurity

analysis; 98-102% for assay.

To assess the closeness of the

experimental value to the true

value.

Precision (Repeatability)
RSD ≤ 2.0% for six replicate

injections of the standard.

To demonstrate the

consistency of results for

analyses performed on the

same day by the same analyst.

Intermediate Precision

RSD ≤ 3.0% for analyses

performed on different days, by

different analysts, or on

different equipment.

To assess the reproducibility of

the method under typical lab

variations.

LOD & LOQ
Signal-to-Noise ratio of 3:1 for

LOD and 10:1 for LOQ.

To determine the lowest

concentration of analyte that

can be reliably detected and

quantified.

Robustness

Results remain within

acceptable limits (e.g., %RSD

≤ 5.0%) when small, deliberate

changes are made to method

parameters (e.g., pH ±0.2,

column temp ±2°C, flow rate

±0.1 mL/min).

To ensure the method is

reliable during normal usage.
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Gas Chromatography-Mass Spectrometry (GC-MS):
Identification and Volatile Impurity Profiling
Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile

and semi-volatile compounds.[6][7][8] Due to the low volatility and polar nature of the carboxylic

acid group, 2-(3-Bromophenoxy)propanoic acid requires chemical derivatization to convert it

into a more volatile form suitable for GC analysis. Esterification, typically by creating a methyl

ester, is the most common approach. This process replaces the acidic proton with a methyl

group, reducing polarity and increasing volatility. Once derivatized, the compound is separated

by the GC and subsequently fragmented and detected by the mass spectrometer, providing a

unique "fingerprint" for definitive identification.

Experimental Protocol: Derivatization and GC-MS
Analysis
2.1.1 Derivatization: Methyl Esterification

Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL GC

vial.

Reagent Addition: Add 500 µL of 2M methanolic HCl (or a commercially available

esterification agent like BF₃-Methanol).

Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or water

bath.

Cooling & Neutralization: Allow the vial to cool to room temperature. Add 500 µL of a

saturated sodium bicarbonate solution to neutralize the excess acid.

Extraction: Add 500 µL of a water-immiscible solvent like ethyl acetate. Vortex vigorously for

1 minute.

Sample Injection: Allow the layers to separate and carefully inject 1 µL of the upper organic

layer into the GC-MS.

2.1.2 GC-MS Conditions:
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Parameter Condition Rationale

GC Column

DB-5ms or equivalent (30 m x

0.25 mm ID, 0.25 µm film

thickness)

A nonpolar column providing

excellent separation for a wide

range of analytes.

Carrier Gas
Helium, constant flow at 1.2

mL/min

An inert carrier gas standard

for GC-MS.

Inlet Temperature 250 °C
Ensures rapid volatilization of

the derivatized sample.

Injection Mode Split (e.g., 20:1 ratio)
Prevents column overloading

and ensures sharp peaks.

Oven Program

Start at 100 °C, hold for 2 min,

ramp to 280 °C at 15 °C/min,

hold for 5 min

A temperature program

designed to separate the

derivatized analyte from

solvent and other potential

byproducts.

MS Ion Source
Electron Ionization (EI) at 70

eV

Standard ionization energy

that produces reproducible

fragmentation patterns.

Source Temperature 230 °C
Optimal temperature to

maintain ion integrity.

Mass Range 50-400 amu

A scan range that covers the

expected molecular ion and

key fragments of the

derivatized analyte.

Workflow for GC-MS Analysis
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Click to download full resolution via product page

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

2.2.1 Expected Mass Spectrum: The EI mass spectrum of the methyl ester of 2-(3-
Bromophenoxy)propanoic acid (MW ≈ 259.1 g/mol for the ester) is expected to show a

characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a bromine-containing

compound (M⁺ and M+2 peaks in an approximate 1:1 ratio). Key fragmentation patterns would

include:

Loss of the methoxy group (-OCH₃)

Cleavage at the ether linkage

Fragments corresponding to the bromophenoxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structural Elucidation
Principle of the Method: NMR spectroscopy is an unparalleled technique for the unambiguous

identification and structural confirmation of organic molecules. It probes the magnetic

properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the

chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(3-
Bromophenoxy)propanoic acid, ¹H NMR confirms the presence and arrangement of all

hydrogen atoms, while ¹³C NMR confirms the carbon skeleton.

Experimental Protocol: Sample Preparation and Data
Acquisition

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT,

COSY, and HSQC can be performed for more detailed structural assignment if needed.
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Predicted NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR data. Chemical shifts are

influenced by both the electron-withdrawing bromine atom and the phenoxy group.[9]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-a (CH₃) ~1.7 Doublet (d) 3H

Coupled to the

single proton at

H-b.

H-b (CH) ~4.8 Quartet (q) 1H

Coupled to the

three protons of

the methyl group

(H-a).

H-c, H-d, H-e, H-

f (Aromatic)
~6.8 - 7.3 Multiplets (m) 4H

Complex splitting

pattern in the

aromatic region

due to meta-

substitution.

H-g (COOH) ~10-12
Broad Singlet (br

s)
1H

Acidic proton,

often broad and

its position is

concentration-

dependent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Carbon Environment Predicted Chemical Shift (δ, ppm)

CH₃ ~18-22

CH ~70-75

Aromatic C-Br ~122-125

Aromatic CH ~115-135 (multiple signals)

Aromatic C-O ~155-160

C=O (Carboxylic Acid) ~175-180

Visualization of Proton Environments
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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